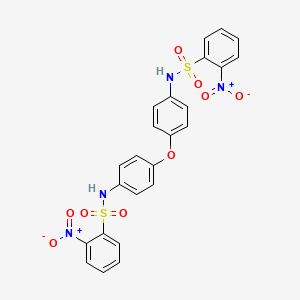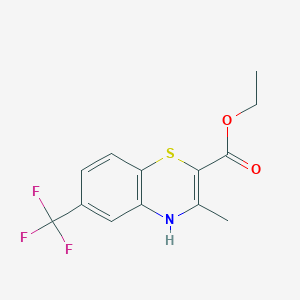![molecular formula C26H22F3N3O4S B14949903 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form a Schiff base.
Introduction of the Trifluoromethoxy Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Group:
Cyclization to Form the Pyrrolidine Ring: This involves the cyclization of the intermediate compounds to form the pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for drug development.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools.
Industry
Materials Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Use as a precursor in the manufacture of other chemicals.
作用机制
The mechanism of action of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-[((BENZYLAMINO){[4-METHOXYPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
- 3-[((BENZYLAMINO){[4-FLUOROPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
Uniqueness
The presence of the trifluoromethoxy group in “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.
属性
分子式 |
C26H22F3N3O4S |
|---|---|
分子量 |
529.5 g/mol |
IUPAC 名称 |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-benzyl-N-[4-(trifluoromethoxy)phenyl]carbamimidothioate |
InChI |
InChI=1S/C26H22F3N3O4S/c1-35-21-10-6-5-9-20(21)32-23(33)15-22(24(32)34)37-25(30-16-17-7-3-2-4-8-17)31-18-11-13-19(14-12-18)36-26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,31) |
InChI 键 |
IYWNCVROLBTBMM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14949821.png)

![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14949857.png)
![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
methanone](/img/structure/B14949890.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)

